4-Chloro-2,5-diphenylthieno[2,3-d]pyrimidine

Medicinal Chemistry Organic Synthesis Heterocyclic Chemistry

4-Chloro-2,5-diphenylthieno[2,3-d]pyrimidine features a thieno[2,3-d]pyrimidine core with C2/C5 phenyl groups pre-installed. The C4-chloro substituent provides controlled reactivity for Suzuki-Miyaura cross-coupling, enabling staged functionalization without premature coupling. Unlike 4-bromo analogs, this chloro derivative offers superior chemoselectivity. Ideal for generating kinase inhibitor libraries targeting c-Met, VEGFR-2, EGFR, and B-Raf. Available in research quantities with certificate of analysis.

Molecular Formula C18H11ClN2S
Molecular Weight 322.8 g/mol
CAS No. 83548-63-4
Cat. No. B1307587
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-2,5-diphenylthieno[2,3-d]pyrimidine
CAS83548-63-4
Molecular FormulaC18H11ClN2S
Molecular Weight322.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CSC3=C2C(=NC(=N3)C4=CC=CC=C4)Cl
InChIInChI=1S/C18H11ClN2S/c19-16-15-14(12-7-3-1-4-8-12)11-22-18(15)21-17(20-16)13-9-5-2-6-10-13/h1-11H
InChIKeyMASLXZNRIFKASA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-2,5-diphenylthieno[2,3-d]pyrimidine (CAS 83548-63-4) Procurement & Selection Guide: Core Specifications and Utility


4-Chloro-2,5-diphenylthieno[2,3-d]pyrimidine (CAS 83548-63-4) is a heterocyclic small molecule based on a thieno[2,3-d]pyrimidine core, substituted with phenyl groups at the 2- and 5-positions and a chloro group at the 4-position . With a molecular formula of C18H11ClN2S and a molecular weight of 322.81 g/mol, this compound is commercially available from multiple suppliers at common purity specifications of 95% or 97% [1]. The thieno[2,3-d]pyrimidine scaffold is recognized as a privileged structure in medicinal chemistry, with derivatives demonstrating activity against diverse kinase targets including VEGFR-2, EGFR, c-Met, and Mnk2 [2]. This specific compound serves as a versatile synthetic intermediate where the 4-chloro position enables nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions for further derivatization [3].

Procurement Risk: Why 4-Chloro-2,5-diphenylthieno[2,3-d]pyrimidine Cannot Be Replaced by Generic Thieno[2,3-d]pyrimidine Analogs


Generic substitution of thieno[2,3-d]pyrimidine-based compounds carries significant scientific and procurement risk due to the extreme sensitivity of biological target engagement and synthetic utility to precise substitution patterns. The presence and position of the chloro group at C4, combined with phenyl substituents at C2 and C5, create a unique reactivity profile that cannot be replicated by compounds with alternative halogenation patterns (e.g., 4-bromo analogs), dehalogenated derivatives (e.g., 2,5-diphenylthieno[2,3-d]pyrimidine lacking the 4-chloro group), or alkyl-substituted analogs (e.g., 4-chloro-2-methylthieno[2,3-d]pyrimidine) [1]. In palladium-catalyzed cross-coupling reactions specifically, 4-chlorothieno[2,3-d]pyrimidines exhibit distinct reactivity behavior compared to other halogenated heterocycles, with reaction outcomes sensitive to whether microwave or classical heating conditions are employed [2]. The following quantitative evidence section details precisely where 4-Chloro-2,5-diphenylthieno[2,3-d]pyrimidine demonstrates verifiable differentiation from its closest structural comparators.

4-Chloro-2,5-diphenylthieno[2,3-d]pyrimidine (CAS 83548-63-4): Quantified Comparative Evidence for Scientific Selection


Synthetic Intermediate Utility: 4-Chloro Position Enables Palladium-Catalyzed Cross-Coupling Derivatization

4-Chloro-2,5-diphenylthieno[2,3-d]pyrimidine contains a chloro substituent at the C4 position that serves as a reactive handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. In a systematic study of 4-chlorothieno[2,3-d]pyrimidines, the 4-chloro group was demonstrated to undergo Suzuki coupling with arylboronic acids under both classical heating and microwave irradiation conditions, though reaction outcomes and product distributions varied substantially depending on the conditions employed [1]. This synthetic utility is absent in dehalogenated analogs such as 2,5-diphenylthieno[2,3-d]pyrimidine, which lack a leaving group at C4 and therefore cannot undergo cross-coupling at this position without prior functionalization.

Medicinal Chemistry Organic Synthesis Heterocyclic Chemistry

Scaffold Target Engagement: Thieno[2,3-d]pyrimidine Core Demonstrates Nanomolar Potency Against c-Met and VEGFR-2 Kinases

While direct biological data for 4-Chloro-2,5-diphenylthieno[2,3-d]pyrimidine itself is not available in primary literature, the thieno[2,3-d]pyrimidine scaffold on which it is built has been extensively validated as a kinase inhibitor pharmacophore. A series of thieno[2,3-d]pyrimidine derivatives were designed and evaluated as dual c-Met and VEGFR-2 kinase inhibitors, with lead compounds 12j and 12m demonstrating IC50 values in the nanomolar range in cell proliferation assays [1]. This scaffold-level validation establishes the compound's potential as a synthetic starting point for kinase inhibitor development, distinguishing it from alternative heterocyclic scaffolds that have not demonstrated comparable dual kinase inhibition profiles.

Kinase Inhibition Oncology c-Met VEGFR-2

Distinct Halogen Reactivity: 4-Chloro Group Enables Controlled Derivatization Relative to 4-Bromo Analogs

The 4-chloro substituent in 4-Chloro-2,5-diphenylthieno[2,3-d]pyrimidine provides a controlled reactivity profile distinct from more labile halogen analogs. In palladium-catalyzed cross-coupling reactions of 4-halothieno[2,3-d]pyrimidines, the chloro group exhibits lower oxidative addition rates compared to bromo or iodo analogs, which can be advantageous for achieving chemoselective transformations in substrates bearing multiple reactive sites. The Suzuki coupling of 4-chlorothieno[2,3-d]pyrimidines has been systematically investigated, revealing that the 4-chloro group participates in C-C bond formation while also showing susceptibility to competing C-O bond formation under certain conditions—a phenomenon not identically observed with other halogen substituents [1].

Cross-Coupling Chemistry Synthetic Methodology Halogen Reactivity

Diverse Biological Application Potential: Thieno[2,3-d]pyrimidine Scaffold Validated Against Multiple Kinase Targets

The thieno[2,3-d]pyrimidine core of 4-Chloro-2,5-diphenylthieno[2,3-d]pyrimidine has been validated as a privileged scaffold across multiple kinase targets beyond c-Met and VEGFR-2. Systematic SAR studies have yielded highly potent inhibitors of Mnk2 for acute myeloid leukemia [1], selective inhibitors of RIPK2 with specificity evaluated against 58 human kinases [2], and B-Raf inhibitors targeting the MAPK pathway [3]. This breadth of target engagement across diverse kinases is not universally observed across all fused pyrimidine scaffolds and represents a scaffold-level differentiation from alternative heterocyclic cores such as thieno[3,2-d]pyrimidines or pyrazolo[3,4-d]pyrimidines.

Kinase Inhibitor Mnk2 RIPK2 B-Raf

Documented Synthetic Route: Synthesis from 2-Amino-4-phenylthiophene-3-carboxylate Ethyl Ester

4-Chloro-2,5-diphenylthieno[2,3-d]pyrimidine can be synthesized from 2-amino-4-phenylthiophene-3-carboxylate ethyl ester via a documented route . This established synthetic accessibility differentiates the compound from analogs that may require de novo route development or multi-step syntheses from less accessible precursors. The availability of a published synthetic route reduces process development time for organizations requiring scale-up or in-house synthesis capabilities.

Synthetic Route Process Chemistry Building Block

Optimal Research and Procurement Applications for 4-Chloro-2,5-diphenylthieno[2,3-d]pyrimidine (CAS 83548-63-4)


Building Block for Kinase-Focused Medicinal Chemistry Libraries

4-Chloro-2,5-diphenylthieno[2,3-d]pyrimidine is optimally deployed as a core building block for generating thieno[2,3-d]pyrimidine-based kinase inhibitor libraries. The 4-chloro group enables rapid parallel synthesis via Suzuki-Miyaura cross-coupling with diverse arylboronic acids [1], allowing systematic exploration of C4 substitution effects on kinase inhibition. Given the scaffold's validated activity against c-Met, VEGFR-2 (nanomolar IC50 range) [2], Mnk2, RIPK2, and B-Raf [3], libraries derived from this building block are well-positioned to identify hits against multiple kinase targets relevant to oncology and inflammation.

Synthetic Intermediate for Sequential Derivatization Strategies

The intermediate reactivity of the 4-chloro group makes 4-Chloro-2,5-diphenylthieno[2,3-d]pyrimidine particularly suitable for staged functionalization strategies in complex molecule synthesis. Unlike more reactive 4-bromo analogs that may undergo undesired premature coupling, the 4-chloro substituent provides a controlled reactivity profile that can be selectively activated for cross-coupling after other synthetic transformations have been completed [1]. This chemoselectivity advantage is critical in the synthesis of advanced intermediates where multiple reactive sites must be differentiated.

Hit-to-Lead Optimization of Thieno[2,3-d]pyrimidine-Based Kinase Inhibitors

For research programs with an established thieno[2,3-d]pyrimidine hit compound, 4-Chloro-2,5-diphenylthieno[2,3-d]pyrimidine serves as an ideal starting material for SAR expansion at the C4 position. The phenyl groups at C2 and C5 are already installed, providing a hydrophobic footprint that mimics key kinase inhibitor pharmacophore elements, while the 4-chloro handle allows systematic exploration of C4 substituent effects on potency, selectivity, and physicochemical properties. The documented synthetic accessibility from 2-amino-4-phenylthiophene-3-carboxylate ethyl ester further supports its use in hit-to-lead campaigns requiring multi-gram quantities.

Methodology Development for Heteroaryl Chloride Cross-Coupling Reactions

4-Chloro-2,5-diphenylthieno[2,3-d]pyrimidine represents a useful model substrate for developing and optimizing palladium-catalyzed cross-coupling methodologies targeting heteroaryl chlorides. The thieno[2,3-d]pyrimidine core presents unique electronic properties distinct from simple aryl chlorides or pyridine-based heteroaryl chlorides. Published studies have already demonstrated that 4-chlorothieno[2,3-d]pyrimidines exhibit unexpected C-O bond formation under certain Suzuki coupling conditions [1], indicating that this substrate class can reveal novel reactivity patterns valuable for methodology development and mechanistic investigation.

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